

# A Comparative Guide to the Reactivity of 2-, 3-, and 4-Pyridinecarboxaldehyde Isomers

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## Compound of Interest

Compound Name: 3-Pyridinecarboxaldehyde

Cat. No.: B140518

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This guide provides an objective comparison of the chemical reactivity of 2-, 3-, and 4-pyridinecarboxaldehyde. The position of the formyl group on the pyridine ring significantly alters the electronic properties of the molecule, leading to distinct reactivity profiles in key organic transformations. Understanding these differences is crucial for synthetic strategy, reaction optimization, and the development of novel pyridine-based therapeutics.

## Physicochemical Properties

A summary of the key physicochemical properties of the three isomers is presented below. These properties provide initial insights into their physical behavior and handling characteristics.

Property	2-Pyridinecarboxaldehyde	3-Pyridinecarboxaldehyde	4-Pyridinecarboxaldehyde
Molecular Formula	C <sub>6</sub> H <sub>5</sub> NO	C <sub>6</sub> H <sub>5</sub> NO	C <sub>6</sub> H <sub>5</sub> NO
Molecular Weight	107.11 g/mol [1][2]	107.11 g/mol	107.11 g/mol [3]
CAS Number	1121-60-4[4]	500-22-1	872-85-5[3]
Boiling Point	181 °C[4]	78-81 °C / 10 mmHg	170.6-172.4 °C / 12 mmHg[3]
Density	1.126 g/mL at 25 °C[4]	1.141 g/mL at 20 °C	Not specified
pKa	3.8 at 20 °C[4]	Not specified	Not specified
Appearance	Clear yellow to yellow-brown liquid[4]	Clear brown-yellow liquid	Colorless to yellow liquid[3]

## Principles of Reactivity: Electronic Effects

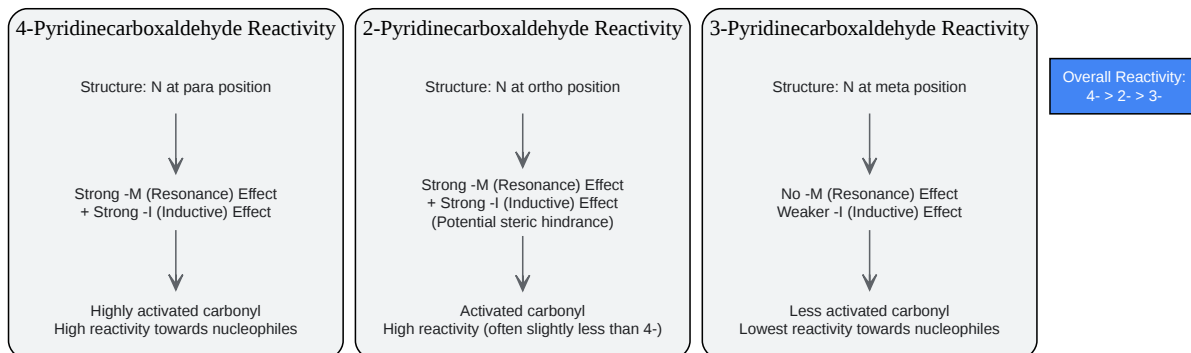
The reactivity of the pyridinecarboxaldehyde isomers is primarily governed by the electronic interplay between the electronegative nitrogen atom and the electrophilic aldehyde carbon. The nitrogen atom exerts both a negative inductive effect (-I) and a negative mesomeric (resonance) effect (-M). The position of the aldehyde group relative to the nitrogen dictates the extent of these effects, thereby influencing the electrophilicity of the carbonyl carbon.

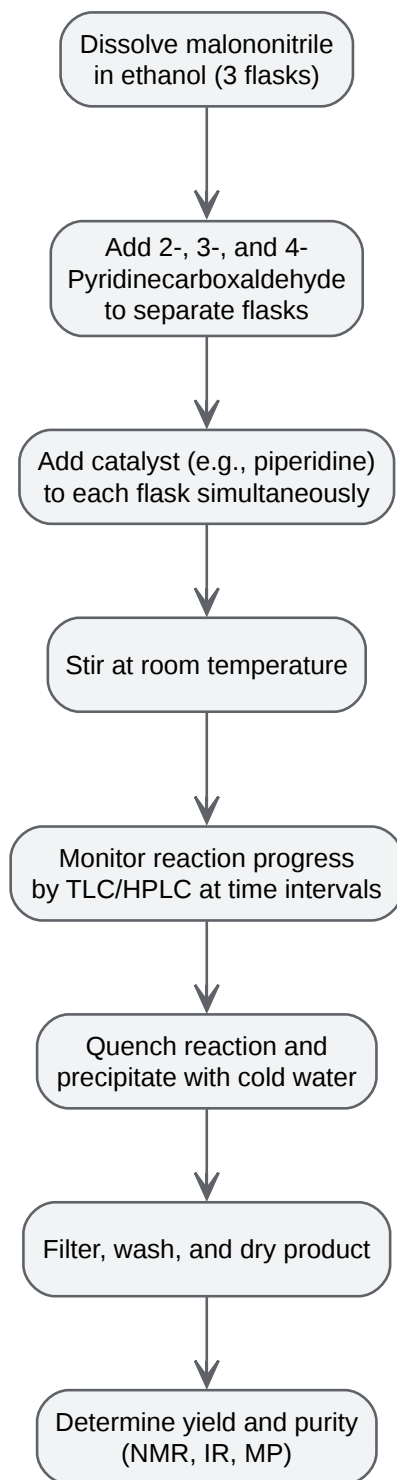
The order of reactivity towards nucleophilic attack is generally 4- > 2- > **3-pyridinecarboxaldehyde**.

- 4-Pyridinecarboxaldehyde (para-isomer): The nitrogen atom at the para position can effectively withdraw electron density from the carbonyl group through resonance, significantly stabilizing the negative charge that develops on the oxygen atom in the transition state of nucleophilic addition. This strong -M effect makes the carbonyl carbon highly electrophilic and thus, the most reactive of the three isomers.
- 2-Pyridinecarboxaldehyde (ortho-isomer): Similar to the 4-isomer, the nitrogen at the ortho position can delocalize the developing negative charge via resonance. However, the

proximity of the nitrogen lone pair may cause some steric hindrance and electrostatic repulsion, slightly diminishing its reactivity compared to the 4-isomer.

- **3-Pyridinecarboxaldehyde** (meta-isomer): In the meta position, the nitrogen atom cannot participate in resonance stabilization of the transition state of nucleophilic addition. Its influence is primarily through the weaker, distance-dependent inductive effect (-I), which is less effective at increasing the electrophilicity of the carbonyl carbon. Consequently, **3-pyridinecarboxaldehyde** is the least reactive towards nucleophiles.





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